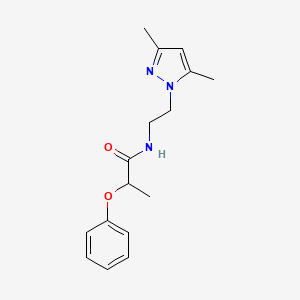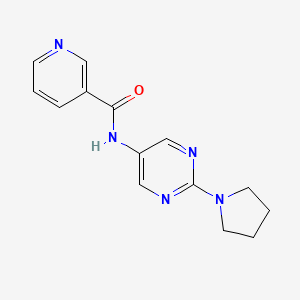
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide”, also known as PYR-41, is a novel small molecule inhibitor. It is a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Applications De Recherche Scientifique
Antagonisme du Récepteur Vanilloïde (TRPV1)
Les dérivés de la 2-(pyrrolidin-1-yl)pyrimidine ont été identifiés comme des antagonistes du récepteur vanilloïde 1 (TRPV1) . TRPV1 joue un rôle crucial dans la perception de la douleur et la thermorégulation. Moduler l'activité de TRPV1 pourrait avoir des implications dans la gestion de la douleur et la régulation de la température.
Modulation du Récepteur du Facteur de Croissance Insulinique 1 (IGF-1R)
Les mêmes dérivés agissent également comme des modulateurs du récepteur du facteur de croissance insulinique 1 (IGF-1R) . IGF-1R est impliqué dans la croissance cellulaire, la différenciation et la survie. Cibler IGF-1R peut avoir un potentiel thérapeutique dans le traitement du cancer et les troubles métaboliques.
Inhibition Enzymatiqe
Ces composés présentent des effets inhibiteurs sur plusieurs enzymes :
- Phosphodiestérase de type 5 (PDE5) : Les inhibiteurs de la PDE5 sont utilisés pour traiter la dysfonction érectile et l'hypertension pulmonaire .
- Isocitrate déshydrogénase 1 (IDH1) : Les inhibiteurs de l'IDH1 sont étudiés pour la thérapie anticancéreuse .
- Enzyme de conversion de l'endotheline 1 (ECE1) : Les inhibiteurs de l'ECE1 peuvent avoir des applications dans les maladies cardiovasculaires .
- Protéine d'adhésion vasculaire 1 (VAP-1) : Les inhibiteurs de la VAP-1 sont étudiés pour leurs propriétés anti-inflammatoires .
Propriétés Antioxydantes
Certains dérivés de la 2-(pyrrolidin-1-yl)pyrimidine présentent des propriétés antioxydantes . Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des dommages cellulaires.
Activité Antibactérienne
Certains composés dérivés de cet échafaudage ont démontré des propriétés antibactériennes . L'investigation de leurs mécanismes d'action et de leurs applications cliniques potentielles est un domaine de recherche actif.
Effets sur le Cycle Cellulaire
Les effets de ces composés sur la régulation du cycle cellulaire ont été caractérisés . Comprendre leur impact sur la prolifération et la différenciation cellulaires est essentiel pour le développement de médicaments.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions highlight the compound’s potential in regulating various biochemical pathways and processes.
Cellular Effects
This compound has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the insulin-like growth factor 1 receptor can modulate cell growth and differentiation . Furthermore, its ability to inhibit phosphodiesterase type 5 can impact cyclic nucleotide signaling, which is crucial for various cellular functions . These effects demonstrate the compound’s potential in modulating cellular activities and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with isocitrate dehydrogenase 1 results in the inhibition of this enzyme, affecting the tricarboxylic acid cycle . Additionally, the compound’s binding to the vanilloid receptor 1 can block the receptor’s activity, modulating pain and inflammation responses . These molecular interactions underline the compound’s diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions . Long-term studies have also indicated potential cumulative effects on cellular processes, highlighting the importance of temporal analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, such as liver damage or altered metabolic functions . These observations underscore the importance of determining optimal dosages for therapeutic applications and minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The primary metabolic pathway involves hydroxylation at the pyrimidine ring, followed by further modifications . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, ensuring its proper localization within target cells . Additionally, binding proteins can facilitate its distribution to specific tissues, enhancing its therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules within these compartments, modulating their activity and contributing to its overall biochemical effects .
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUZZBQUXPKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
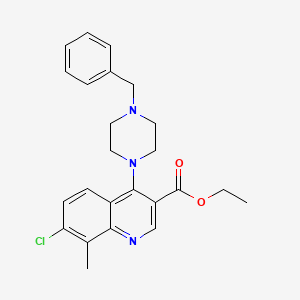
![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)
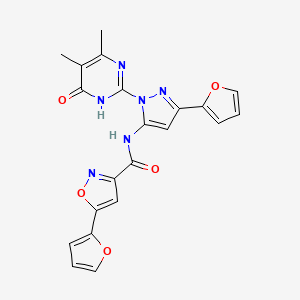
![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)


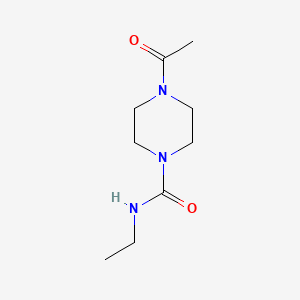
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)
